molecular formula C21H25N3O2 B2639988 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide CAS No. 1799254-62-8

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide

Cat. No.: B2639988
CAS No.: 1799254-62-8
M. Wt: 351.45
InChI Key: FJKPLLNEHFRRLT-ZHACJKMWSA-N
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Description

N-((1-Cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a synthetic small molecule featuring a complex molecular architecture that combines pyrano[4,3-c]pyrazole and cinnamamide pharmacophores. This compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel therapeutic agents. The molecular structure incorporates a 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole scaffold, a privileged heterocyclic system known to exhibit diverse biological activities. The cinnamamide moiety attached via a methylene linker contributes to the compound's potential as a bioactive molecule. Pyrazole-containing compounds represent a privileged class of nitrogen heterocycles with demonstrated broad-spectrum biological potential, including anticancer, anti-inflammatory, antibacterial, and antifungal activities . The specific substitution pattern of this molecule, featuring cyclopentyl and cinnamamide groups, is designed to modulate its physicochemical properties and enhance target binding affinity for various therapeutic targets. Researchers can utilize this compound as a key intermediate in multicomponent reactions for generating structurally diverse compound libraries, or as a reference standard in biological screening assays targeting inflammation, oncology, and infectious diseases . The compound is provided for research purposes in pharmaceutical development and investigative biochemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-21(11-10-16-6-2-1-3-7-16)22-14-19-18-15-26-13-12-20(18)24(23-19)17-8-4-5-9-17/h1-3,6-7,10-11,17H,4-5,8-9,12-15H2,(H,22,25)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKPLLNEHFRRLT-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide typically involves multiple steps:

  • Formation of the Tetrahydropyrano[4,3-c]pyrazole Core

    • Starting with a suitable pyrazole derivative, the cyclization with a dihydropyran derivative under acidic conditions can form the tetrahydropyrano[4,3-c]pyrazole core.
    • Reaction conditions: Acidic catalyst (e.g., p-toluenesulfonic acid), solvent (e.g., toluene), and reflux temperature.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the cyclopentyl group or the pyrazole ring.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction

    • Reduction can occur at the cinnamamide group, converting the double bond to a single bond.
    • Common reagents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
  • Substitution

    • The compound can participate in nucleophilic substitution reactions, especially at the cinnamamide group.
    • Common reagents: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted cinnamamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique structure.

    Material Science: Potential use in the development of novel polymers and materials with specific properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory conditions.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

    Cosmetics: Possible applications in skincare products for its antioxidant properties.

Mechanism of Action

The mechanism by which N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulation of signaling pathways such as MAPK/ERK, PI3K/Akt, or NF-κB, leading to changes in cellular processes like proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

  • The ethyl group in may reduce lipophilicity compared to the cyclopentyl group in the target compound .
  • Core Modifications : Derivatives with ester groups () lack the cinnamamide pharmacophore, limiting their direct biological relevance but serving as precursors for active molecules .

Cinnamamide-Containing Derivatives

Compound Name Core Structure IC50/Activity (Cell Lines) Key Functional Groups Reference
Target Compound Pyrano[4,3-c]pyrazole Not reported Cinnamamide, cyclopentyl
(E)-N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cinnamamide Pyrazolo[3,4-b]pyridine Antitumor activity (unspecified) 4,6-dimethyl, cinnamamide
Compound 286 () Pyrano[4,3-c]pyrazole Potent inhibition of HGC-27, PC-3 Undisclosed substituents
Compound 287 () Pyrazole + disulfide linker Cytotoxic in 7 tumor cell lines HDAC inhibition, disulfide

Key Observations :

  • Cinnamamide Role : The α,β-unsaturated ketone in cinnamamide enables Michael addition-mediated covalent binding to kinases or HDACs, a mechanism shared with the target compound .

Biological Activity

N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide is a synthetic compound that exhibits notable biological activities due to its unique structural characteristics. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that combines a tetrahydropyrano moiety with a pyrazole ring and a cinnamamide group. This unique configuration contributes to its lipophilicity and overall biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₈N₄O₂
Molecular Weight318.36 g/mol
CAS Number1795300-60-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cyclooxygenase Inhibition : Similar compounds in the pyrazole class have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. This inhibition suggests potential anti-inflammatory properties for this compound .
  • Anticancer Activity : The structural features of the compound may allow it to modulate signaling pathways involved in cell proliferation and apoptosis. Research indicates that derivatives of pyrazole compounds can exhibit anticancer effects by targeting specific pathways related to tumor growth.
  • Neuroprotective Effects : Compounds with similar structures have been reported to possess neuroprotective properties, potentially making this compound relevant in neurodegenerative disease research.

In Vitro Studies

In vitro studies have evaluated the effectiveness of this compound against various cell lines:

  • Cancer Cell Lines : The compound showed significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involved induction of apoptosis and cell cycle arrest.
  • Inflammatory Models : In models of inflammation, the compound reduced the production of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.

In Vivo Studies

Although limited data are available from in vivo studies specifically on this compound, related pyrazole derivatives have been shown to possess favorable pharmacokinetic profiles and therapeutic effects in animal models:

  • Anti-inflammatory Effects : Animal studies demonstrated reduced inflammation markers when treated with pyrazole derivatives similar in structure to this compound.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Rheumatoid Arthritis : A study involving a closely related pyrazole derivative showed significant improvement in symptoms of rheumatoid arthritis in animal models through COX inhibition .
  • Cancer Treatment : Clinical trials involving pyrazole-based drugs have indicated promising results in treating various cancers by targeting specific molecular pathways involved in tumor progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cinnamamide, and how can researchers validate intermediate purity?

  • Methodology:

  • Step 1: Use a multi-step synthesis involving cyclopentyl-substituted pyrano-pyrazole intermediates (e.g., coupling reactions with cinnamoyl chloride derivatives). Reference protocols for analogous compounds suggest using 1H-pyrazole-4-methanamine as a precursor .
  • Step 2: Validate intermediates via HPLC (high-performance liquid chromatography; purity ≥97%) and 1H/13C NMR to confirm structural integrity. For example, in related pyrazole derivatives, NMR shifts at δ 4.58 (s, 2H) and δ 2.21 (s, 3H) confirm methylene and methyl group incorporation .
  • Step 3: Optimize reaction yields using fractional crystallization or column chromatography, ensuring intermediates meet thresholds for downstream reactions (e.g., ≥95% purity).

Q. How can researchers characterize the compound’s stability under varying storage conditions?

  • Methodology:

  • Step 1: Conduct accelerated stability studies using HPLC-MS to monitor degradation products. Store samples at 25°C/60% RH (room temperature), 4°C (refrigerated), and -20°C (frozen) for 0–6 months.
  • Step 2: Analyze degradation kinetics via Arrhenius modeling. For example, analogs like pantoprazole sodium degrade via hydrolysis under acidic conditions, requiring pH-controlled storage .
  • Step 3: Use IR spectroscopy to detect functional group changes (e.g., amide bond cleavage) and LCMS to identify degradants (e.g., cyclopentyl ring oxidation products) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology:

  • Step 1: Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR). For pyrazolo-pyran derivatives, IC50 values against kinases like PI3Kα are typically measured .
  • Step 2: Validate cellular activity via cytotoxicity assays (e.g., MTT in cancer cell lines) and compare with controls like staurosporine. Ensure dose-response curves are statistically robust (n ≥ 3 replicates).
  • Step 3: Use HRMS to confirm compound integrity post-assay, ruling out metabolic degradation .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scaled-up synthesis?

  • Methodology:

  • Step 1: Employ quantum chemical calculations (e.g., DFT) to identify transition states and energy barriers for key steps (e.g., cyclopentyl ring formation). Tools like Gaussian or ORCA are standard .
  • Step 2: Use reaction path search algorithms to predict side products (e.g., dimerization during cinnamamide coupling) and adjust stoichiometry/reactivity .
  • Step 3: Validate predictions experimentally via GC-MS or NMR kinetics . For example, monitor reaction progress in real-time using in-situ IR .

Q. How to resolve contradictions in biological activity data across different assay platforms?

  • Methodology:

  • Step 1: Cross-validate assays using orthogonal methods. For instance, compare SPR (binding affinity) with FP (kinase inhibition) to confirm target engagement specificity .
  • Step 2: Investigate off-target effects via proteome-wide profiling (e.g., thermal shift assays) or CRISPR-Cas9 knockout models .
  • Step 3: Analyze batch-to-batch variability using HPLC-ELSD (evaporative light scattering detection) to ensure compound consistency .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Methodology:

  • Step 1: Screen solvent systems (e.g., DMF/water, THF/heptane) using high-throughput crystallization robots.
  • Step 2: Modify crystal lattice energy via co-crystallization with carboxylic acids (e.g., trifluoroacetic acid) or salt formation (e.g., hydrochloride) .
  • Step 3: Validate crystal quality via PXRD (powder X-ray diffraction) and compare with predicted patterns from Mercury CSD .

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